
2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
Synthesis Analysis
This compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H6ClF3O2S/c1-5-4-6 (8 (10,11)12)2-3-7 (5)15 (9,13)14/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
One notable reaction involving this compound is its interaction with N-vinylpyrrolidinone in acetonitrile. This reaction can undergo photo-irradiation with visible light in the presence of a specific iridium compound and disodium phosphate to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis
This compound is a white to pale yellow low melting solid . It has a molecular weight of 258.65 and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrroles
This compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . This process involves the removal of a sulfur group from the thiophene or pyrrole and the addition of an aryl group.
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the type of benzylic halide involved . For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Mecanismo De Acción
Target of Action
Similar compounds, such as trifluoromethanesulfonyl chloride, are known to be trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Mode of Action
The compound interacts with its targets through a process known as fluoroalkylation . This involves the addition of a trifluoromethyl group to the target molecule, which can significantly alter the target’s chemical properties and reactivity.
Biochemical Pathways
The compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . This suggests that it could potentially influence pathways involving these molecules.
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The addition of a trifluoromethyl group to a target molecule can significantly alter the target’s chemical properties and reactivity , which could potentially lead to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride. The compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Furthermore, the compound should be stored under inert gas at 2-8°C , indicating that temperature and oxygen levels could also influence its stability and efficacy.
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-4-6(8(10,11)12)2-3-7(5)15(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXARIURFTNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1261764-47-9 | |
| Record name | 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



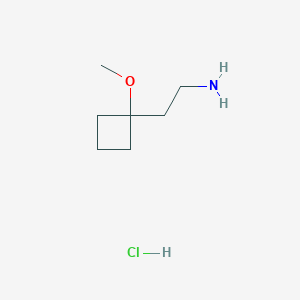
![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

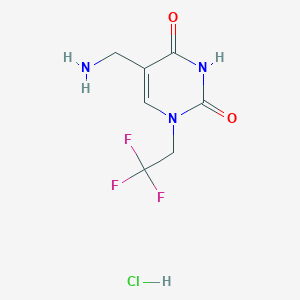
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)
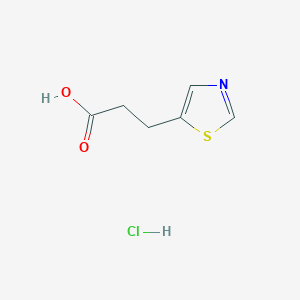
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)

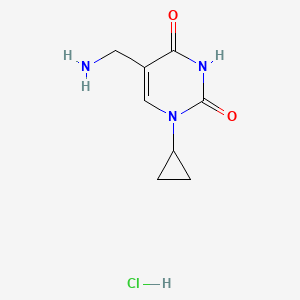


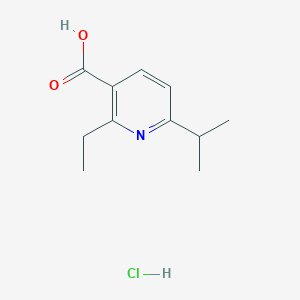

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)